Meta-Chloro Substitution Drives 11-Fold Potency Shifts in Phenoxy-Triazole Acetamide Auxin Activity vs. Para-Chloro Analogs
In a direct structure-activity study of the phenoxy-triazole acetamide series, the para-chloro-2-methyl derivative WH7 exhibited H50 = 9 nM in an Arabidopsis root growth inhibition assay, whereas its meta-chloro positional isomer analog (WH7E, featuring a chlorine shift from para to meta) showed a dramatically reduced H50 of 101 nM [1]. This constitutes an 11.2-fold loss of potency attributable primarily to the altered chlorine position. The target compound 2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide bears the meta-chloro substitution, and thus its biological interaction profile is expected to more closely resemble the meta-substituted framework rather than the commercially default para-substituted series.
| Evidence Dimension | Root growth inhibition potency (H50) |
|---|---|
| Target Compound Data | No direct H50 data available for the exact target compound; possesses meta-chloro substitution pattern |
| Comparator Or Baseline | WH7 (para-chloro-2-methyl): H50 = 9 nM; WH7E (meta-chloro analog): H50 = 101 nM; 2,4-D: H50 = 12 nM |
| Quantified Difference | Para-to-meta chlorine shift: ~11.2-fold potency reduction (WH7 vs. WH7E) |
| Conditions | Arabidopsis thaliana root growth inhibition assay, 0.5× MS media, 1% sucrose, 24 °C |
Why This Matters
This demonstrates that chlorine position alone can cause over an order-of-magnitude change in biological potency, making the meta-chloro substitution pattern a critical specification for SAR studies.
- [1] Christian M, Hannah WB, Lüthen H, Jones AM. Identification of auxins by a chemical genomics approach. J Exp Bot. 2008;59(10):2757-2767. Table 1: WH7 H50 = 9 nM, WH7E H50 = 101 nM. View Source
